molecular formula C19H15N3O2 B11075976 Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl-

Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl-

Cat. No.: B11075976
M. Wt: 317.3 g/mol
InChI Key: CEHIBCYIBTVOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl- is a complex organic compound that combines the structural features of quinoline and oxadiazole Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while oxadiazole is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. This step often requires the use of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Final Coupling: The final step involves coupling the quinoline and oxadiazole moieties. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the functional groups present on the intermediates.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl- has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers . Its mechanism of action often involves the disruption of microtubule dynamics, which is crucial for cell division.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity

Mechanism of Action

The mechanism by which Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl- exerts its effects involves several molecular targets and pathways. Primarily, it interacts with microtubules, inhibiting their polymerization and thus preventing cell division. This action is similar to that of other well-known anticancer agents like paclitaxel. Additionally, it may induce apoptosis through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which have antimicrobial properties.

Uniqueness

What sets Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl- apart is its dual functionality, combining the properties of both quinoline and oxadiazole. This unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential. Its ability to disrupt microtubule dynamics and induce apoptosis makes it a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H15N3O2/c1-12-10-16(15-8-3-4-9-17(15)20-12)18-21-19(24-22-18)13-6-5-7-14(11-13)23-2/h3-11H,1-2H3

InChI Key

CEHIBCYIBTVOJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.